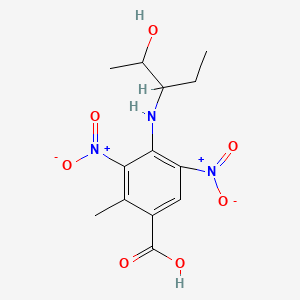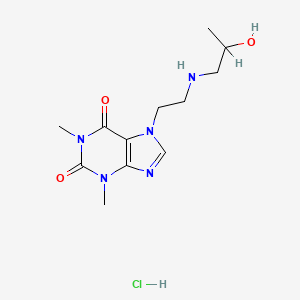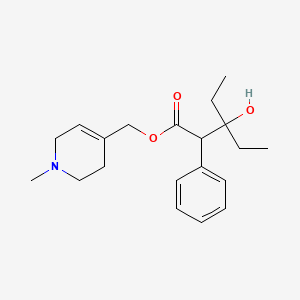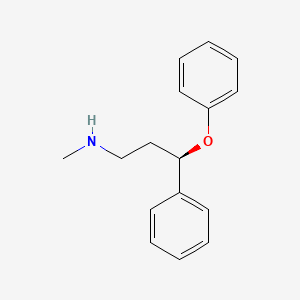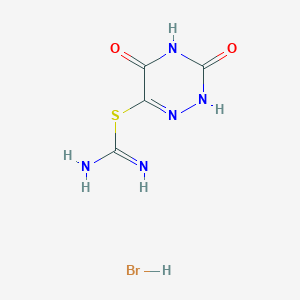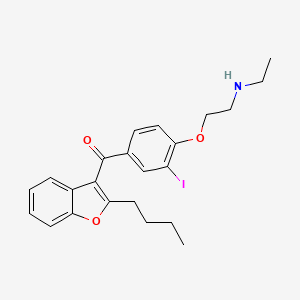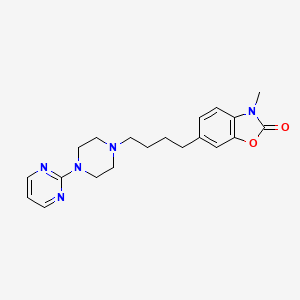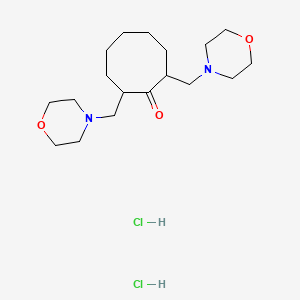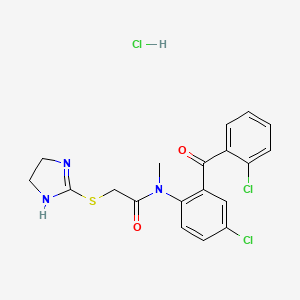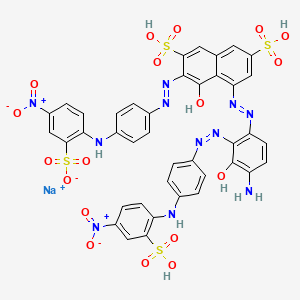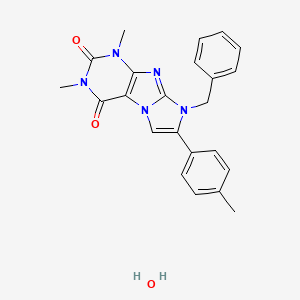
Pyrrolidine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-, hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring and a dibenzo-dioxolo-oxepin structure, which are linked by a chlorinated methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-, hydrochloride typically involves multiple steps:
Formation of the Dibenzo-dioxolo-oxepin Core: This can be achieved through a series of cyclization reactions starting from appropriate aromatic precursors.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Ring: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the chlorinated intermediate.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the aromatic moieties.
Reduction: Reduction reactions could target the chlorinated methyl group or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorinated position.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a suitable candidate for studying various organic reactions.
Biology
Biochemical Studies: It may be used in studies involving enzyme interactions or metabolic pathways.
Medicine
Pharmaceutical Research:
Industry
Material Science: Possible use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures.
Dibenzo-dioxolo-oxepin Derivatives: Compounds with similar aromatic core structures.
Uniqueness
The unique combination of the pyrrolidine ring and the dibenzo-dioxolo-oxepin structure, along with the chlorinated methyl group, distinguishes this compound from other similar compounds. This unique structure may confer specific chemical and biological properties that are not observed in other compounds.
Propiedades
Número CAS |
84646-84-4 |
|---|---|
Fórmula molecular |
C20H21Cl2NO3 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
1-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C20H20ClNO3.ClH/c21-13-7-8-17-15(11-13)20-19(14-5-1-2-6-16(14)23-17)24-18(25-20)12-22-9-3-4-10-22;/h1-2,5-8,11,18-20H,3-4,9-10,12H2;1H |
Clave InChI |
ZGEKCUMEHMOTMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2OC3C(O2)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C35.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


